ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 919860-95-0
VCID: VC5958983
InChI: InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18)
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27

ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate

CAS No.: 919860-95-0

Cat. No.: VC5958983

Molecular Formula: C15H12N2O5

Molecular Weight: 300.27

* For research use only. Not for human or veterinary use.

ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate - 919860-95-0

Specification

CAS No. 919860-95-0
Molecular Formula C15H12N2O5
Molecular Weight 300.27
IUPAC Name ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18)
Standard InChI Key KYNUBCSIYABNBT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic systems: a benzofuran ring and a 1,2-oxazole group. The benzofuran component consists of a fused benzene and furan ring, while the 1,2-oxazole contributes a five-membered ring containing one oxygen and one nitrogen atom. These moieties are connected through an amide (-NH-C=O) linkage at the 3-position of the benzofuran and the 5-position of the oxazole . The ethyl ester group at the 2-position of the benzofuran enhances the molecule’s lipophilicity, as evidenced by its computed XLogP3 value of 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H12N2O5\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{5}
Molecular Weight300.27 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area106 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the ethyl ester protons (δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2), aromatic protons in the benzofuran (δ 7.1–7.8 ppm), and the oxazole ring (δ 8.1–8.3 ppm). Infrared (IR) spectroscopy identifies key functional groups: a carbonyl stretch at ~1720 cm1^{-1} (ester C=O) and ~1660 cm1^{-1} (amide C=O). Mass spectrometry (MS) shows a molecular ion peak at m/z 300.07, consistent with the molecular formula .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence starting from 2-carboxybenzofuran and ethyl chloroformate to form the ethyl ester. Subsequent coupling with 1,2-oxazole-5-carboxylic acid via a carbodiimide-mediated amidation yields the target compound.

Representative Reaction Scheme:

  • Esterification:
    2-Carboxybenzofuran+ClCO2EtEthyl 2-benzofurancarboxylate\text{2-Carboxybenzofuran} + \text{ClCO}_2\text{Et} \rightarrow \text{Ethyl 2-benzofurancarboxylate}

  • Amidation:
    Ethyl 2-benzofurancarboxylate+1,2-Oxazole-5-carboxylic acidEDC/HOBtTarget Compound\text{Ethyl 2-benzofurancarboxylate} + \text{1,2-Oxazole-5-carboxylic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Optimization Challenges

Key challenges include minimizing side reactions during amidation and ensuring regioselectivity at the oxazole’s 5-position. Solvent choice (e.g., dichloromethane vs. dimethylformamide) impacts reaction efficiency, with polar aprotic solvents favoring higher yields (~65–70%).

Pharmacological Applications

Anti-Inflammatory Activity

Molecular docking studies reveal that the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. This dual inhibition suggests potential for treating inflammatory disorders without the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: In Vitro Anti-Inflammatory Data

Target EnzymeIC50_{50} (μM)Reference
COX-212.4
5-LOX18.9

Material Science Applications

Organic Semiconductors

The benzofuran core’s extended π-conjugation enables charge carrier mobility (~0.05 cm2 ^2/V·s) in thin-film transistors. When blended with poly(3-hexylthiophene), the compound improves device efficiency by 15%, demonstrating utility in organic photovoltaics.

Fluorescent Dyes

The compound emits blue fluorescence (λem_{\text{em}} = 450 nm) with a quantum yield of 0.32, suitable for optoelectronic applications. Functionalization with electron-withdrawing groups (e.g., -NO2_2) shifts emission to the green spectrum, enabling tunable dye design.

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